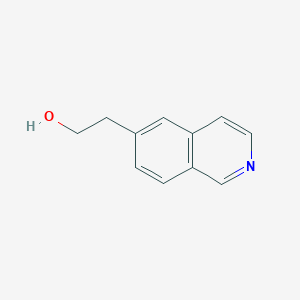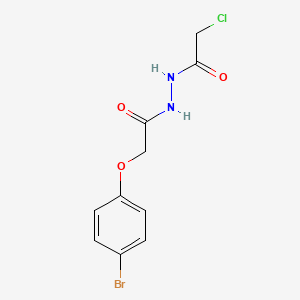
2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenoxy group and a chloroacetyl group attached to an acetohydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxyacetic acid: The 4-bromophenol is then reacted with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid.
Formation of 2-chloroacetyl chloride: Chloroacetic acid is converted to 2-chloroacetyl chloride using thionyl chloride or oxalyl chloride.
Condensation Reaction: The 4-bromophenoxyacetic acid is then reacted with 2-chloroacetyl chloride in the presence of a base to form the desired 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the chloroacetyl moiety, converting it to an alcohol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Cancer Research: Investigated for its potential anticancer properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide can vary depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function.
相似化合物的比较
- 2-(4-chlorophenoxy)-N’-(2-chloroacetyl)acetohydrazide
- 2-(4-fluorophenoxy)-N’-(2-chloroacetyl)acetohydrazide
- 2-(4-methylphenoxy)-N’-(2-chloroacetyl)acetohydrazide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenoxy group (bromine, chlorine, fluorine, or methyl).
- Reactivity: The presence of different substituents can affect the reactivity and chemical properties of the compound.
- Biological Activity: The biological activity can vary significantly depending on the nature of the substituent, influencing factors such as enzyme inhibition, antimicrobial activity, and potential therapeutic applications.
Conclusion
2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry. Further research is needed to fully explore its potential and develop new applications for this compound.
属性
CAS 编号 |
790232-15-4 |
|---|---|
分子式 |
C10H10BrClN2O3 |
分子量 |
321.55 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide |
InChI |
InChI=1S/C10H10BrClN2O3/c11-7-1-3-8(4-2-7)17-6-10(16)14-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
InChI 键 |
CQSOWNMDSBLCGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=O)CCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


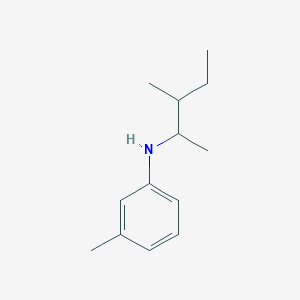
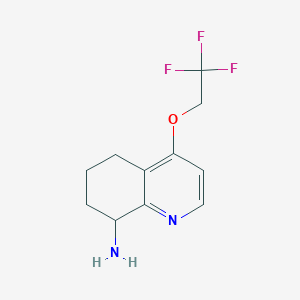


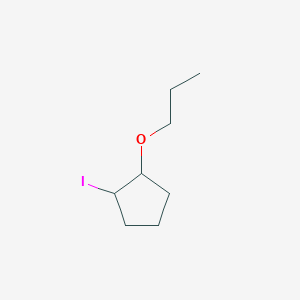


![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
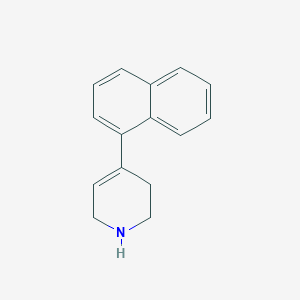

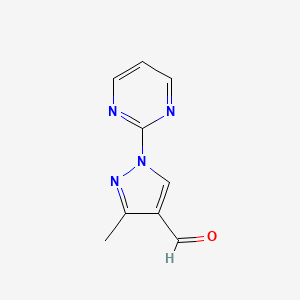
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
